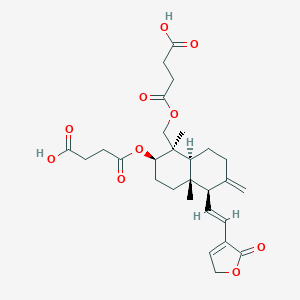

Dehydroandrographolide succinate

概要

準備方法

合成経路と反応条件

デオキシアンドログラフォリドスクシネートは、 Andrographis paniculata から抽出されたジテルペンラクトン化合物であるアンドログラフォリドから合成されます . 合成は、ピリジンなどの触媒の存在下、アンドログラフォリドとコハク酸無水物の反応を含みます . この反応により、デオキシアンドログラフォリドスクシネートのハーフエステルが形成されます .

工業生産方法

工業生産では、デオキシアンドログラフォリドスクシネートは、水溶性を向上させるために、しばしばカリウム塩またはカリウムナトリウム塩の形に変換されます . 調製方法は、デオキシアンドログラフォリドスクシネートを溶解し、炭酸ナトリウムと炭酸カリウムと塩形成反応を行うことからなります . その後、得られた溶液を結晶化して最終生成物を得ます .

化学反応の分析

反応の種類

デオキシアンドログラフォリドスクシネートは、酸化、還元、置換など、さまざまな化学反応を受けます .

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応には、しばしば水酸化ナトリウムや水酸化カリウムなどの試薬が関与します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により、追加の酸素含有官能基を持つデオキシアンドログラフォリドスクシネート誘導体が得られる場合があります .

科学的研究の応用

Biochemical Properties

Chemical Structure and Synthesis

Dehydroandrographolide succinate is a derivative of andrographolide, synthesized through esterification with succinic anhydride. The synthesis typically involves heating andrographolide with succinic anhydride in the presence of a solvent like pyridine at elevated temperatures under nitrogen atmosphere.

Mechanism of Action

The compound exhibits several biological activities, including:

- Antiviral Effects : It has been shown to inhibit the replication of viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) by directly interacting with viral particles.

- Anti-inflammatory Properties : this compound modulates inflammatory responses by targeting key signaling pathways, including vascular endothelial growth factor receptor 2 (VEGFR2) signaling, promoting endothelial barrier repair.

Therapeutic Applications

This compound is primarily utilized in the following areas:

Infectious Diseases

It is clinically used for treating various viral infections, including:

- Viral Pneumonia : The compound has demonstrated efficacy in treating viral pneumonia and upper respiratory tract infections caused by influenza and other viruses .

- Acute Bronchitis and Dysentery : Its anti-infective properties make it suitable for managing acute bronchitis and dysentery.

Immunomodulation

Recent studies indicate that this compound can enhance immune responses. It is being investigated as a potential immunopotentiator in veterinary medicine, improving vaccination efficacy in animals .

Antithrombotic Effects

Research has highlighted its potential as an antithrombotic agent. In animal models, this compound exhibited superior effects compared to aspirin in preventing thrombosis, demonstrating its capability to influence platelet aggregation and coagulation pathways .

Case Studies and Clinical Research

Several studies have documented the clinical applications of this compound:

- Pharmacokinetics Study : A study involving healthy volunteers assessed the pharmacokinetics of this compound injections, revealing rapid absorption and clearance from the body with a favorable safety profile .

- Adverse Effects Analysis : A meta-analysis of adverse drug reactions associated with andrographolide derivatives reported a low incidence of serious side effects, primarily gastrointestinal disturbances .

Data Tables

作用機序

デオキシアンドログラフォリドスクシネートは、いくつかのメカニズムを通じてその効果を発揮します。

免疫刺激効果: 免疫細胞の活性を高め、免疫応答を改善します.

抗炎症効果: この化合物は、炎症性サイトカインとケモカインの産生を阻害し、炎症を軽減します.

抗ウイルス効果: ウイルス複製と成熟ウイルスタンパク質の形成を阻害します.

類似化合物との比較

デオキシアンドログラフォリドスクシネートは、デオキシアンドログラフォリドスクシネートカリウムやデオキシアンドログラフォリドスクシネートカリウムナトリウムなど、アンドログラフォリドの他の誘導体と似ています . これらの化合物は、類似の抗炎症作用と抗ウイルス作用を共有しますが、溶解度と安定性に違いがあります . デオキシアンドログラフォリドスクシネートは、安定な塩を形成する能力が独特であり、臨床応用が向上します .

類似化合物のリスト

- デオキシアンドログラフォリドスクシネートカリウム

- デオキシアンドログラフォリドスクシネートカリウムナトリウム

- アンドログラフォリド

生物活性

Dehydroandrographolide succinate (DAS), a derivative of the traditional herbal remedy Andrographis paniculata, has garnered significant attention for its diverse biological activities. This article reviews the pharmacological properties of DAS, focusing on its effects on platelet aggregation, vascular remodeling, and its clinical applications in treating various diseases.

Overview of this compound

DAS is primarily recognized for its immunomodulatory, anti-inflammatory, and anti-viral properties. It is commonly used in China for treating viral pneumonia and upper respiratory infections, showcasing its potential as a therapeutic agent in infectious diseases . The compound is administered through injections, often salified with potassium or sodium salts to enhance its solubility and bioavailability.

- Antithrombotic Effects : DAS has been shown to inhibit platelet aggregation significantly. In a study involving Sprague-Dawley rats, DAS treatment resulted in a dose-dependent reduction in platelet aggregation rates. The effective dose (ED50) was calculated to be approximately 386.9 mg/kg . The mechanism involves the inhibition of thromboxane A2 (TXA2), which plays a crucial role in platelet activation and aggregation.

- Impact on Coagulation Parameters : DAS affects various coagulation parameters, including prothrombin time (PT), activated partial thromboplastin time (APTT), fibrinogen levels, and thrombin time (TT). High doses of DAS significantly shortened PT and altered APTT and TT, indicating its influence on the coagulation cascade .

- Regulation of Vascular Remodeling : Recent studies have indicated that potassium this compound (PDA), a variant of DAS, can regulate the MyD88/CDH13 signaling pathway, enhancing vascular injury-induced pathological remodeling. This suggests a protective role against vascular diseases by maintaining endothelial barrier function .

Pharmacokinetics

The pharmacokinetic profile of DAS reveals rapid absorption and clearance from the bloodstream. A study involving healthy volunteers demonstrated that DAS had a maximum plasma concentration () ranging from 4.82 mg/L to 26.90 mg/L depending on the dose (80 mg to 320 mg). The mean half-life () was approximately 1.51–1.89 hours, indicating the need for multiple small doses to maintain effective therapeutic levels .

Adverse Reactions

While DAS is generally well-tolerated, adverse reactions can occur. A systematic review reported an incidence of adverse drug reactions (ADRs) at around 4.04% among participants using various andrographolide derivatives, with gastrointestinal disturbances being the most common . Serious ADRs were rare but included life-threatening conditions such as anaphylaxis.

Case Studies and Clinical Applications

DAS has been investigated in various clinical settings:

- Infantile Pneumonia : A systematic review highlighted the efficacy of potassium this compound injections in treating infantile pneumonia, demonstrating significant improvements in clinical outcomes compared to standard treatments .

- Viral Infections : Clinical studies have established DAS's role in managing viral pneumonia and upper respiratory infections, showcasing its immunostimulatory effects that enhance host defense mechanisms against pathogens .

Summary of Research Findings

特性

IUPAC Name |

4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHKMAIVPFVDNU-GPTWTFMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026359 | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786593-06-4 | |

| Record name | Dehydroandrographolide succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。